5-[1-[(1-methylcyclopentyl)methyl]pyrazol-4-yl]-6-(3-oxo-1,2-dihydroisoindol-5-yl)pyridine-2-carbonitrile
Description
This compound is a heterocyclic carbonitrile featuring a pyridine core substituted with a pyrazole and 3-oxo-1,2-dihydroisoindole moiety. Its structural complexity arises from the 1-methylcyclopentylmethyl group attached to the pyrazole ring, which may enhance lipophilicity and influence bioactivity.
Properties
Molecular Formula |
C24H23N5O |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
5-[1-[(1-methylcyclopentyl)methyl]pyrazol-4-yl]-6-(3-oxo-1,2-dihydroisoindol-5-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C24H23N5O/c1-24(8-2-3-9-24)15-29-14-18(13-27-29)20-7-6-19(11-25)28-22(20)16-4-5-17-12-26-23(30)21(17)10-16/h4-7,10,13-14H,2-3,8-9,12,15H2,1H3,(H,26,30) |
InChI Key |
UJZZUFNAQWAFMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)CN2C=C(C=N2)C3=C(N=C(C=C3)C#N)C4=CC5=C(CNC5=O)C=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-Demethyl MK-6884 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various quantities for research purposes .
Chemical Reactions Analysis
2.1. Formation of the Pyridine Core
A plausible initial step involves the Knoevenagel condensation of a malononitrile derivative with a carbonyl compound (e.g., isoindole ketone), forming a conjugated system. This aligns with mechanisms described in analogous syntheses .
2.2. Pyrazole Ring Formation
The pyrazole ring likely forms via:
-
Michael addition of a cyanoacetohydrazide derivative to an α,β-unsaturated nitrile intermediate.
-
Cyclization through tautomerization and elimination reactions, similar to the formation of 5-aminopyrazolone rings in related compounds .
Reaction Conditions and Reagents
Spectroscopic Characterization
The compound’s structural integrity is validated by:
-
IR spectroscopy : Peaks at ~2200 cm⁻¹ (CN stretch) and ~1600–1650 cm⁻¹ (C=O/C=C bonds) .
-
NMR analysis : Distinct signals for aromatic protons, NH groups, and nitrile carbons, consistent with the heterocyclic structure .
-
Mass spectrometry : Molecular ion peak corresponding to the molecular formula C₂₄H₂₃N₅O .
Structural Features
| Functional Group | Position | Role |
|---|---|---|
| Pyrazole ring | Position 4 (pyridine) | Conjugation stabilization |
| Isoindole ring | Position 6 (pyridine) | Electron-withdrawing effect |
| Nitrile group | Position 2 (pyridine) | Reactivity modulation |
Comparison to MK-6884
Challenges and Limitations
-
Synthesis specificity : The exact pathway for this desmethyl variant is not explicitly detailed in the provided sources.
-
Regioselectivity : Control of the isoindole cyclization step may require optimized conditions to avoid side reactions .
-
Purification : The compound’s stability during reflux and filtration steps (e.g., ethanol washing) is critical to avoid decomposition .
References : MDPI synthesis protocol for chromeno[2,3-b]pyridine derivatives. PubChem entry for MK-6884. Hodoodo Chemicals data for Desmethyl MK-6884.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structural motifs demonstrate potent activity against lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. The median growth inhibitory concentration (IC50) values for these compounds often fall within low micromolar ranges, indicating strong potential for further development as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies reveal that certain derivatives possess moderate to high efficacy against a variety of bacterial strains. The minimum inhibitory concentration (MIC) values suggest that these compounds could serve as promising candidates in the development of new antimicrobial therapies .
Anti-inflammatory Effects
Preliminary investigations into the anti-inflammatory properties of this compound indicate that it may inhibit key inflammatory pathways. This suggests potential applications in treating conditions characterized by chronic inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the pyrazole and pyridine rings have been linked to changes in biological activity. For example, the presence of electron-withdrawing groups has been associated with enhanced anticancer activity, while hydrophobic substituents may improve antimicrobial efficacy .
Case Study 1: Anticancer Efficacy
A recent study synthesized several derivatives based on the core structure of 5-[1-[(1-methylcyclopentyl)methyl]pyrazol-4-yl]-6-(3-oxo-1,2-dihydroisoindol-5-yl)pyridine-2-carbonitrile and tested them against multiple cancer cell lines. The results indicated that derivatives with specific modifications exhibited IC50 values lower than established chemotherapeutics like Doxorubicin, highlighting their potential as effective cancer treatments .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| A | NCI-H460 | 2.56 |
| B | HepG2 | 2.89 |
| C | HCT-116 | 2.68 |
Case Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial properties, a series of compounds derived from the target molecule were screened against Gram-positive and Gram-negative bacteria. The results showed that some derivatives had MIC values significantly lower than those of conventional antibiotics, suggesting their potential use in clinical settings .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| D | E. coli | 12 |
| E | S. aureus | 8 |
| F | P. aeruginosa | 10 |
Mechanism of Action
N-Demethyl MK-6884 exerts its effects by modulating the activity of the M4 mAChR. This receptor is involved in various signaling pathways in the brain and other tissues. By binding to the receptor, N-Demethyl MK-6884 enhances its activity, leading to increased signaling and potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Containing Carbonitriles
6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile (Compound 3s)
- Structure: Pyranopyrazole core with chlorophenyl and methoxyphenyl substituents.
- Synthesis : Yielded 80% via a one-pot multicomponent reaction .
- Properties : Melting point 170.7–171.2 °C; characterized by ¹H NMR (DMSO-d6, δ 11.49 ppm for NH) .
6-Amino-1-(4-chlorophenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile (Compound 3t)
- Structure : Similar to 3s but with a 4-chlorophenyl group.
- Synthesis : Synthesized via three-component reactions, emphasizing modular substituent flexibility .
- Comparison : The target compound’s 1-methylcyclopentylmethyl group may confer higher metabolic stability compared to 3t’s simpler substituents.
Pyridine-Carbonitrile Derivatives
6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Structure: Combines pyranopyrazole and carbonitrile groups.
- Application : Served as a precursor for oxazine-containing heterocycles, highlighting the carbonitrile’s role in facilitating ring-forming reactions .
- Comparison: The target compound’s pyridine core may offer distinct electronic properties compared to pyranopyrazole systems, influencing binding affinity in biological targets.
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile Derivatives
- Structure: Pyrimidine-carbonitrile with thiazole and phenylamino groups.
- Synthesis : Derived from acrylonitrile intermediates, demonstrating the versatility of carbonitrile in constructing complex heterocycles .
- Comparison : The pyridine-carbonitrile in the target compound may exhibit different solubility and hydrogen-bonding capabilities compared to pyrimidine-based analogs.
Bioactive Carbonitriles in Agrochemistry
Fipronil (5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile)
- Application : Broad-spectrum insecticide targeting GABA receptors.
- Structure : Shares a pyrazole-carbonitrile backbone but includes sulfinyl and trifluoromethyl groups .
- Comparison: The target compound’s isoindole moiety could introduce novel bioactivity mechanisms distinct from fipronil’s neurotoxic effects.
Structurally Complex Heterocycles
5-[(3-Cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- Structure: Combines thiazolidinone, piperazine, and pyridine-carbonitrile groups.
- Relevance : Demonstrates how bulky substituents (e.g., cyclopentyl) can modulate pharmacokinetics .
- Comparison: The target compound’s dihydroisoindole group may enhance π-π stacking interactions compared to thiazolidinone-based systems.
Biological Activity
5-[1-[(1-methylcyclopentyl)methyl]pyrazol-4-yl]-6-(3-oxo-1,2-dihydroisoindol-5-yl)pyridine-2-carbonitrile, a compound with the CAS number 1864678-63-6, belongs to a class of heterocyclic compounds that exhibit diverse biological activities. This article reviews its biological activity, synthesis, and potential therapeutic applications based on current literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 411.5 g/mol. The compound features a complex structure comprising a pyridine ring, a pyrazole moiety, and an isoindole derivative, which contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown efficacy as dual inhibitors of oncogenic pathways, particularly targeting c-Met and Ron kinases involved in tumor growth and metastasis .
In vitro studies demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines, including those resistant to traditional therapies. The mechanism of action is believed to involve the disruption of signaling pathways critical for cell survival and proliferation .
Neuroprotective Effects
Additionally, there is emerging evidence suggesting neuroprotective effects associated with pyrazole derivatives. These compounds have been reported to mitigate oxidative stress and reduce neuronal apoptosis in models of neurodegenerative diseases . The neuroprotective activity is attributed to their ability to modulate inflammatory responses and enhance antioxidant defenses.
Antimicrobial Properties
Some derivatives within this chemical class have also exhibited antimicrobial activity against various pathogens. The presence of the pyrazole ring has been linked to enhanced interaction with microbial enzymes, leading to inhibition of bacterial growth .
Synthesis and Case Studies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A general synthetic pathway includes:
- Formation of the Pyrazole Ring : Utilizing 1-methylcyclopentylmethylamine and appropriate reagents under controlled conditions.
- Construction of the Isoindole Framework : This step often requires cyclization reactions involving diketones or related compounds.
- Final Coupling : The final product is obtained through nucleophilic substitution or coupling reactions between the pyrazole and isoindole intermediates.
The yield and purity of synthesized compounds are critical for biological testing. For example, one study reported a yield of approximately 91% for similar pyrazole derivatives using optimized reaction conditions .
Data Table: Biological Activities Summary
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction optimization strategies address them?
Answer: Synthesis challenges include regioselectivity in pyrazole-pyridine coupling, steric hindrance from the 1-methylcyclopentyl group, and stability of the 3-oxo-1,2-dihydroisoindole moiety. Optimization strategies involve:
- Design of Experiments (DoE): Use fractional factorial designs to screen variables (e.g., temperature, catalysts, solvent polarity) and identify critical parameters for yield improvement .
- Mild conditions: Employ low-temperature coupling reactions (e.g., Suzuki-Miyaura) to preserve labile functional groups like the carbonitrile and dihydroisoindolone .
- Protection/deprotection: Temporarily protect reactive sites (e.g., isoindolone ketone) using trimethylsilyl groups to prevent side reactions during alkylation steps .
Q. How can spectroscopic techniques confirm the structure and regiochemistry of this compound?
Answer:
- 1H/13C NMR: Identify protons on the pyrazole (δ 7.5–8.5 ppm) and pyridine (δ 8.0–8.8 ppm) rings. The deshielded carbonitrile signal appears near δ 115–120 ppm in 13C NMR .
- NOESY/ROESY: Confirm spatial proximity between the 1-methylcyclopentylmethyl group and pyrazole C4-H to verify regiochemistry .
- HRMS: Validate molecular formula (e.g., [M+H]+ with <2 ppm error) to distinguish from isomers .
Advanced Research Questions
Q. What computational methods can predict the compound’s reactivity and guide mechanistic studies?
Answer:
- Density Functional Theory (DFT): Calculate activation energies for key steps (e.g., cyclization of dihydroisoindole) to identify rate-limiting stages .
- Molecular Dynamics (MD): Simulate solvent effects on steric interactions during pyrazole functionalization .
- Reaction Path Search Algorithms: Use IRC (Intrinsic Reaction Coordinate) analysis to map intermediates in multi-step syntheses . Example Table: Computational Results for Cyclization Step
| Parameter | Value (kcal/mol) |
|---|---|
| Activation Energy (ΔG‡) | 22.4 |
| Reaction Energy (ΔG) | -5.7 |
| Solvent Effect (H2O) | +3.2 |
Q. How can structure-activity relationship (SAR) studies elucidate biological targets for this compound?
Answer:
- Fragment-based screening: Isolate the pyrazole-pyridine core and 3-oxo-dihydroisoindole moiety to test individual pharmacophore contributions .
- Enzyme inhibition assays: Use kinetic analysis (e.g., IC50, Ki) to evaluate interactions with kinases or oxidoreductases, given the compound’s resemblance to ATP-mimetics .
- Molecular docking: Model binding poses with targets like HSP90 or PDE5, leveraging the carbonitrile group’s hydrogen-bond acceptor properties .
Methodological Considerations
Q. What analytical workflows are recommended for stability profiling under physiological conditions?
Answer:
- Forced degradation studies: Expose the compound to pH extremes (1–13), UV light, and oxidizing agents (H2O2) to identify degradation pathways .
- HPLC-MS/MS: Monitor degradation products using C18 columns (ACN/H2O + 0.1% formic acid) and correlate with fragmentation patterns .
- Accelerated stability testing: Store samples at 40°C/75% RH for 4 weeks to simulate long-term stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
